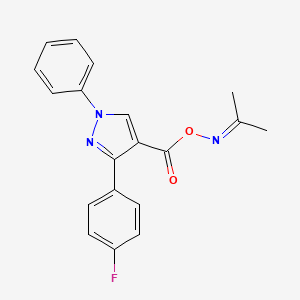![molecular formula C7H4Cl2N2O2S B2508022 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 1001413-18-8](/img/structure/B2508022.png)
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1001413-18-8 . It has a molecular weight of 251.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2N2O2S/c8-7-6-4(1-2-10-7)5(3-11-6)14(9,12)13/h1-3,11H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.09 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.Scientific Research Applications
Synthesis and Structural Studies
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has been involved in the synthesis and structural analysis of various compounds. For instance, its derivatives were studied through X-ray crystal structure and computational study, focusing on the molecular structure, molecular electrostatic potential (MESP), and frontier molecular orbital (FMO) analysis of these compounds (Shen et al., 2014).
Advanced Material Development
This compound has also contributed to the development of novel materials. For instance, a diamine containing pyridine and trifluoromethylphenyl groups, synthesized from a derivative of this compound, was used to create fluorinated polyamides with unique properties like solubility in organic solvents, high glass transition temperatures, and low dielectric constants (Liu et al., 2013).
Catalysis in Organic Synthesis
Moreover, derivatives of this compound have been used as catalysts in organic synthesis. For example, sulfonic acid functionalized pyridinium chloride, derived from this compound, has been used as an efficient and reusable catalyst in the preparation of hexahydroquinolines through a one-pot multi-component condensation reaction (Khazaei et al., 2013).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have been designed and synthesized for biological evaluation as c-Met inhibitors, showing potential in cancer therapy (Liu et al., 2016).
properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-6-4(1-2-10-7)5(3-11-6)14(9,12)13/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUMWIBPJUSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

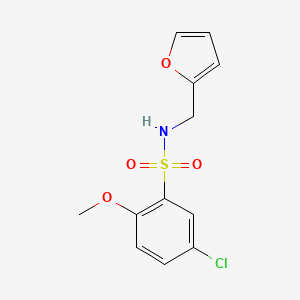
![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)
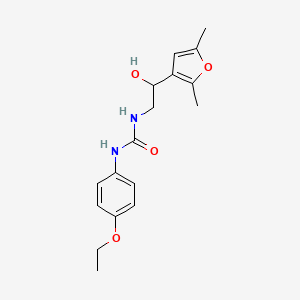
![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
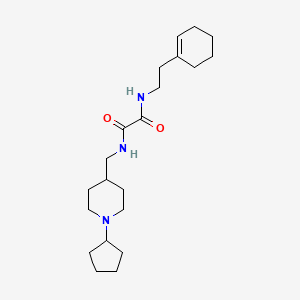
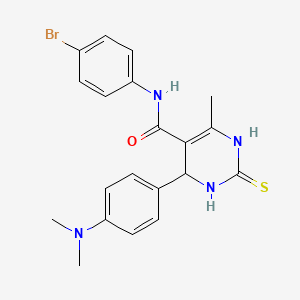

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)
![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)
![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)
